N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and halogen substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-3-phenylprop-2-en-1-al with 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Safety measures and environmental controls are crucial due to the use of halogenated compounds and organic solvents.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
- **N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of halogen substituents and the pyrazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H13BrCl2N4O |
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Molecular Weight |
464.1 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H13BrCl2N4O/c20-13(8-12-4-2-1-3-5-12)11-23-26-19(27)18-10-17(24-25-18)15-7-6-14(21)9-16(15)22/h1-11H,(H,24,25)(H,26,27)/b13-8-,23-11+ |
InChI Key |
JVWUREFKOSSJIK-WFPAXVNTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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